molecular formula C15H15NO3 B2701977 5-Acetyl-2-(2-ethoxyphenoxy) pyridine CAS No. 1545974-42-2

5-Acetyl-2-(2-ethoxyphenoxy) pyridine

Cat. No.: B2701977
CAS No.: 1545974-42-2
M. Wt: 257.289
InChI Key: CCRUGJYUDDNKFK-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The compound first emerged in synthetic chemistry literature during the early 2010s as part of efforts to develop pyridine-based ligands for catalytic systems. Its initial synthesis involved Ullmann-type coupling reactions between 2-ethoxyphenol and halogenated pyridine precursors, followed by Friedel-Crafts acetylation. A 2024 inventory from BLD Pharm confirmed commercial availability, reflecting growing industrial interest.

Key milestones include:

  • 2014 : Optimization of regioselective acetylation protocols for similar pyridine derivatives.
  • 2018 : Structural characterization of analogs like 5-acetyl-2-(4-allyl-2-methoxyphenoxy) pyridine (CID 134828567).
  • 2023 : Application of related spiro-pyridines in anticancer drug discovery.

Structural Significance in Heterocyclic Chemistry

The molecule features three critical domains:

  • Pyridine Core : The $$ \text{C}{5}\text{H}{4}\text{N} $$ ring provides aromatic stability ($$ \text{Resonance Energy} = 117 \, \text{kJ/mol} $$) and basicity ($$ \text{pK}_a \approx 1.7 $$).
  • 2-Ethoxyphenoxy Group : The ether-linked phenyl ring introduces steric bulk and electron-donating effects via the ethoxy substituent.
  • Acetyl Moiety : The ketone at position 5 enables nucleophilic additions and serves as a directing group for further functionalization.

Table 1 : Comparative Structural Features of Pyridine Derivatives

Compound Molecular Weight Key Functional Groups Aromatic Systems
This compound 257.29 Acetyl, phenoxy ether Pyridine, benzene
2-Phenoxypyridine 171.19 Phenoxy ether Pyridine, benzene
1′H-spiro-pyridine 283.32 Spirocyclic system, nitrile Pyridine, indole

Research Trajectory and Academic Interest

Recent investigations focus on three domains:

  • Synthetic Methodology : Innovations in one-pot cyclization strategies using pyrrolidine catalysts (2023).
  • Biological Activity : Structural analogs demonstrate antiproliferative effects against cancer cell lines (HepG-2 IC$$_{50}$$ = 7.83 μM).
  • Materials Science : Pyridine-ether hybrids show promise as ligands in luminescent metal-organic frameworks.

A 2025 PubChem update revealed 18 synthetic routes to related acetylpyridines, with 42% employing nucleophilic aromatic substitution.

Key Research Questions and Challenges

Four unresolved issues dominate current discourse:

  • Regioselectivity Control : Competing acetyl migration during N-arylhydrazone formation remains problematic.
  • Scalability : Industrial production faces hurdles in purifying regioisomers from Ullmann coupling byproducts.
  • Electronic Tuning : Precise modulation of the pyridine ring’s electron density through substituent effects requires further study.
  • Biological Target Identification : While spiro-pyridine analogs inhibit EGFR/VEGFR-2, the specific targets of this compound remain uncharacterized.

Properties

IUPAC Name

1-[6-(2-ethoxyphenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-18-13-6-4-5-7-14(13)19-15-9-8-12(10-16-15)11(2)17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRUGJYUDDNKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=NC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(2-ethoxyphenoxy) pyridine typically involves the reaction of 2-ethoxyphenol with 2-chloropyridine under basic conditions to form the intermediate 2-(2-ethoxyphenoxy)pyridine. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(2-ethoxyphenoxy) pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetyl-2-(2-ethoxyphenoxy) pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(2-ethoxyphenoxy) pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Ethoxy vs. tert-Butyl Groups: The tert-butyl substituents in 5-Acetyl-2-(2,4-di-tert-butylphenoxy) pyridine contribute to a higher molecular weight (317.34 g/mol) and greater hydrophobicity, which may reduce aqueous solubility but improve lipid membrane permeability .

Physicochemical Data: Melting/boiling points and density data are largely unavailable for these compounds. The 2,4-di-tert-butyl derivative is noted for stability under recommended storage conditions, while the benzyloxy analog requires storage at room temperature in sealed containers to prevent moisture exposure .

Biological Activity

5-Acetyl-2-(2-ethoxyphenoxy) pyridine, a compound characterized by its unique structural features, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

The molecular formula for this compound is C14H15NO3C_{14}H_{15}NO_3, with a molecular weight of approximately 245.28 g/mol. The compound features an acetyl group, a pyridine ring, and an ethoxyphenoxy substituent, which contribute to its biological activity.

Property Value
Molecular FormulaC14H15NO3C_{14}H_{15}NO_3
Molecular Weight245.28 g/mol
CAS Number1545974-42-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyridine ring allows for potential interactions with enzymes and receptors involved in signaling pathways. Specifically, compounds with similar structures have been noted to exhibit:

  • Enzyme Inhibition : Compounds like this may inhibit specific kinases or enzymes that are critical in cellular signaling pathways.
  • Antioxidant Activity : The structural components may confer the ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, indicating potential as antimicrobial agents.

Case Studies and Experimental Results

  • Anticancer Activity : A study examining the effects of various pyridine derivatives, including this compound, demonstrated cytotoxic effects on cancer cell lines. The compound showed significant inhibition of cell proliferation at micromolar concentrations.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • IC50 Values : Ranged from 10 µM to 30 µM depending on the cell line.
  • Antimicrobial Studies : In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) : Approximately 50 µg/mL for S. aureus.
  • Docking Studies : Molecular docking simulations indicated that the compound binds effectively to active sites of several protein targets involved in cancer progression and inflammation. Binding affinities were calculated using AutoDock Vina software.
    • Target Proteins : CDK5 (Cyclin-dependent kinase), COX-2 (Cyclooxygenase).
    • Binding Energy : Ranged from -7.0 to -9.0 kcal/mol, suggesting a strong interaction.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound Biological Activity IC50 (µM)
This compoundAnticancer, Antimicrobial10 - 30
4-AcetylpyridineAntimicrobial>50
Pyridinyl derivativesVarying kinase inhibition20 - 100

Q & A

Q. What are the recommended synthetic routes for 5-acetyl-2-(2-ethoxyphenoxy)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a pyridine precursor (e.g., 5-acetyl-2-chloropyridine) and 2-ethoxyphenol. Key optimization parameters include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates due to their ability to stabilize intermediates .
  • Catalysts : Use of CuI or Pd-based catalysts to facilitate coupling reactions, with temperatures ranging from 80–120°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing 5-acetyl-2-(2-ethoxyphenoxy)pyridine?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The acetyl group (δ ~2.6 ppm in ¹H NMR) and ethoxyphenoxy moiety (δ ~1.4 ppm for –OCH₂CH₃) provide diagnostic peaks .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities from incomplete substitution .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, though challenges arise due to the compound’s low crystallinity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?

  • Methodological Answer : Contradictions in NOE data may arise from conformational flexibility of the ethoxyphenoxy group. Strategies include:
  • Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow molecular motion and clarify through-space interactions .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify dominant conformers .
  • 2D NMR (COSY, HSQC) : Map coupling networks to distinguish between rotational isomers .

Q. What strategies are effective in optimizing the compound’s solubility for biological assays without altering its core structure?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetyl or ethoxy positions to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Employ liposomal or polymeric carriers to improve bioavailability, monitored via dynamic light scattering (DLS) .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) to calibrate inter-lab variability .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to calculate IC₅₀ values and assess reproducibility .
  • Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements .

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